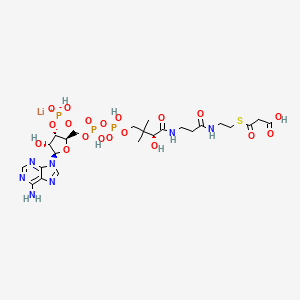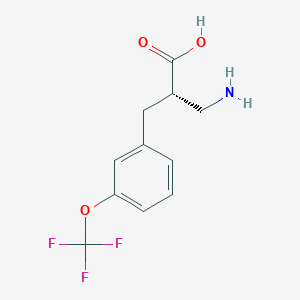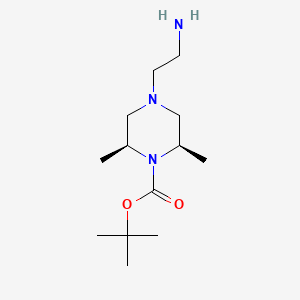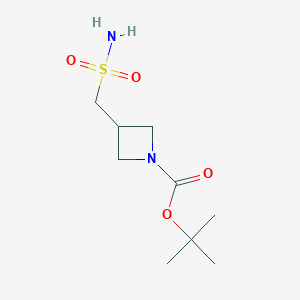
Coenzyme A, S-(hydrogen propanedioate), xlithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves the carboxylation of acetyl-CoA. This reaction is mediated by the enzyme acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA . The reaction conditions typically require the presence of biotin, ATP, and bicarbonate as cofactors .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological processes involving the fermentation of microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce acetyl-CoA carboxylase, thereby increasing the yield of malonyl-CoA .
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A, S-(hydrogen propanedioate), xlithium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl-CoA.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and oxygen for oxidation reactions. The conditions typically involve enzymatic catalysis under physiological pH and temperature .
Major Products
The major products formed from these reactions include acetyl-CoA, fatty acids, and polyketides .
Applications De Recherche Scientifique
Coenzyme A, S-(hydrogen propanedioate), xlithium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a key role in metabolic pathways, including fatty acid synthesis and degradation.
Medicine: It is studied for its potential role in treating metabolic disorders and cancer.
Industry: It is used in the production of biopolymers and biofuels.
Mécanisme D'action
The mechanism of action of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between different molecules . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase . The pathways involved include the citric acid cycle and fatty acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-CoA: Another derivative of coenzyme A, involved in similar metabolic pathways.
Propionyl-CoA: Similar in structure but involved in different metabolic processes.
Succinyl-CoA: Involved in the citric acid cycle, similar in function but different in structure.
Uniqueness
Coenzyme A, S-(hydrogen propanedioate), xlithium salt is unique due to its specific role in fatty acid synthesis and its ability to act as an extender unit in the synthesis of bacterial aromatic polyketides . This makes it a valuable compound in both biological research and industrial applications .
Propriétés
Formule moléculaire |
C24H37LiN7O19P3S |
|---|---|
Poids moléculaire |
859.5 g/mol |
Nom IUPAC |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);/q;+1/p-1/t12-,17-,18-,19+,23-;/m1./s1 |
Clé InChI |
CSTSHYOBTPYHEG-CXIGZAHASA-M |
SMILES isomérique |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
SMILES canonique |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)



![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)
